Heptatriacontafluoro-18-iodooctadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

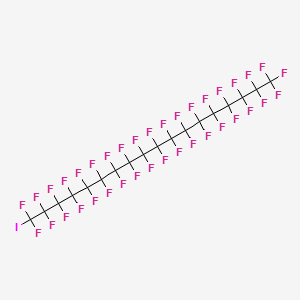

Heptatriacontafluoro-18-iodooctadecane is a perfluorinated compound with the molecular formula C18F37I . This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptatriacontafluoro-18-iodooctadecane can be synthesized through the iodination of perfluorooctadecane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale iodination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Heptatriacontafluoro-18-iodooctadecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form perfluorooctadecane.

Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are employed.

Major Products

Substitution: Various perfluorinated derivatives.

Reduction: Perfluorooctadecane.

Oxidation: Perfluorinated carboxylic acids.

Scientific Research Applications

Heptatriacontafluoro-18-iodooctadecane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of heptatriacontafluoro-18-iodooctadecane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Perfluorooctadecane: Lacks the iodine atom, making it less reactive in certain chemical reactions.

Perfluorooctyl iodide: Shorter carbon chain, leading to different physical properties

Uniqueness

Heptatriacontafluoro-18-iodooctadecane is unique due to its long carbon chain and the presence of both fluorine and iodine atoms, which confer distinct reactivity and physical properties compared to other perfluorinated compounds .

Biological Activity

Heptatriacontafluoro-18-iodooctadecane (CAS Number 29809-36-7) is a fluorinated organic compound belonging to the class of perfluorinated alkyl substances (PFAS). Its unique structure, characterized by a long carbon chain and multiple fluorine atoms, imparts distinct chemical properties that influence its biological activity. This article explores the biological activity of this compound, including its interactions with biological systems, potential toxicity, and environmental implications.

Chemical Structure and Properties

This compound features a long-chain structure with 37 fluorine atoms and one iodine atom attached to an 18-carbon backbone. The presence of fluorine atoms contributes to its hydrophobicity and resistance to degradation, making it persistent in the environment.

Chemical Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 672.06 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Low in water |

Toxicological Profile

The toxicological profile of this compound has been studied in various contexts, particularly concerning its potential effects on human health and the environment. Key findings include:

- Endocrine Disruption : Research indicates that fluorinated compounds can interfere with hormonal functions. Studies have shown that certain PFAS can disrupt thyroid hormone levels, which are critical for metabolic regulation .

- Carcinogenic Potential : Some studies suggest a correlation between exposure to PFAS and increased cancer risk, particularly for kidney and testicular cancers. However, specific data on this compound remains limited .

- Developmental Effects : Animal studies have indicated that exposure to PFAS during pregnancy may lead to developmental issues in offspring, including low birth weight and altered immune responses .

Environmental Impact

This compound's persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity:

- Bioaccumulation : Due to its hydrophobic nature, this compound tends to accumulate in fatty tissues of living organisms, leading to higher concentrations in the food chain .

- Aquatic Toxicity : Preliminary studies suggest potential toxicity to aquatic organisms, although specific data on this compound is sparse. General findings indicate that long-chain PFAS can adversely affect fish and other aquatic life through disruption of endocrine systems .

Case Study 1: Endocrine Disruption in Rodents

A study investigated the effects of long-chain PFAS on rodent models, focusing on thyroid hormone levels. Results indicated significant alterations in hormone levels following exposure to similar fluorinated compounds, suggesting potential risks associated with this compound exposure .

Case Study 2: Human Exposure Assessment

A population study assessed the levels of PFAS in human serum samples. The findings highlighted a correlation between high serum levels of PFAS and adverse health outcomes, including increased cholesterol levels and liver enzyme alterations. While specific data on this compound was not included, it underscores the broader implications of PFAS exposure on human health .

Properties

CAS No. |

29809-35-6 |

|---|---|

Molecular Formula |

C18F37I |

Molecular Weight |

1046.0 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-18-iodooctadecane |

InChI |

InChI=1S/C18F37I/c19-1(20,3(23,24)5(27,28)7(31,32)9(35,36)11(39,40)13(43,44)15(47,48)17(51,52)53)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(49,50)18(54,55)56 |

InChI Key |

PDUYKNDSQRUXSC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.